molecular formula C10H12O2 B1281764 4-Ethoxy-2-methylbenzaldehyde CAS No. 89763-51-9

4-Ethoxy-2-methylbenzaldehyde

Cat. No.: B1281764
CAS No.: 89763-51-9
M. Wt: 164.2 g/mol
InChI Key: LGYXARHGMQFGTJ-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Organic Chemistry

Substituted benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) that feature additional functional groups attached to the benzene (B151609) ring. wisdomlib.orgksu.edu.sa These compounds are of considerable significance in organic chemistry due to the high reactivity of the aldehyde group, which makes them valuable building blocks in synthesis. rug.nl They serve as crucial precursors in the creation of a wide array of more complex molecules.

Their versatility is demonstrated in their application in various synthetic processes, including the formation of Schiff bases through reactions with hydrazone derivatives and the synthesis of chalcone (B49325) and pyrazole (B372694) derivatives. wisdomlib.org The ability to introduce diverse functional groups onto the benzaldehyde structure allows for the fine-tuning of molecular properties, making these compounds essential intermediates in the development of materials for medicinal and materials science applications. rug.nlacs.org The synthesis of functionalized benzaldehydes is a key step in creating small, highly functionalized molecules that are fundamental to many areas of chemistry, from drug design to materials for photovoltaics. rug.nl

Overview of Research Trajectories for Aromatic Aldehydes

Current research on aromatic aldehydes is following several key trajectories, driven by the need for efficiency, sustainability, and novel applications. marketresearchintellect.comdatastringconsulting.com A significant trend is the development of "green chemistry" and sustainable manufacturing processes. rsc.org This includes creating aromatic aldehydes from renewable bioresources, such as the oxidative catalytic fractionation of lignocellulosic biomass, to reduce reliance on petrochemical feedstocks and minimize environmentally harmful waste. rsc.org

In parallel, there is ongoing innovation in synthetic methodologies. Researchers are exploring new manufacturing technologies, including advanced oxidation, formylation, and reduction methods, to improve yield and selectivity. jst.go.jp One-pot procedures and novel catalytic systems are being developed to streamline the synthesis of functionalized aldehydes. rug.nl The global market for aromatic aldehydes is expanding, fueled by their increasing use in the fragrance, flavor, and cosmetics industries. marketresearchintellect.comdatastringconsulting.com This commercial demand encourages research into new aldehyde structures with unique aromatic properties and applications, such as their potential use as intermediates in the synthesis of biologically active compounds for the pharmaceutical sector. smolecule.com

Scope and Focus of the Research Outline

This article provides a focused examination of the chemical compound 4-Ethoxy-2-methylbenzaldehyde. The scope is strictly limited to its scientific and technical aspects, detailing its chemical properties, synthesis, and established applications in various research domains. The content is structured to present detailed research findings and data, adhering to a professional and authoritative tone. Excluded from this discussion are topics such as dosage, administration, and safety profiles to maintain a clear focus on the compound's chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXARHGMQFGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527994
Record name 4-Ethoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89763-51-9
Record name 4-Ethoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Mechanistic Studies of 4 Ethoxy 2 Methylbenzaldehyde

Carbonyl Group Reactivity and Functionalization

The aldehyde's carbonyl group is a site of pronounced electrophilicity, readily undergoing nucleophilic attack. This reactivity is central to numerous carbon-carbon bond-forming reactions and functional group interconversions.

4-Ethoxy-2-methylbenzaldehyde, lacking α-hydrogens, cannot enolize and act as a nucleophile in aldol-type reactions. Consequently, it serves exclusively as an electrophilic partner in crossed aldol (B89426) or, more specifically, Claisen-Schmidt condensations. byjus.comwikipedia.orguobabylon.edu.iq In these reactions, a base catalyzes the condensation between an enolizable ketone or aldehyde and an aromatic aldehyde that cannot self-condense. byjus.comwikipedia.org The reaction proceeds via the formation of an enolate from the active hydrogen-containing carbonyl compound, which then nucleophilically attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl intermediate typically undergoes rapid dehydration, especially under heating, to yield a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative if the nucleophile is an acetophenone). byjus.comyoutube.com

The reaction rate is influenced by the electronic and steric effects of the substituents on the benzaldehyde (B42025) ring. Electron-donating groups, such as the ethoxy and methyl groups in this compound, decrease the electrophilicity of the carbonyl carbon, which can slow the rate of nucleophilic attack compared to unsubstituted benzaldehyde. Conversely, electron-withdrawing groups increase the aldehyde's reactivity. nih.gov Kinetic studies on related substituted benzaldehydes in Claisen-Schmidt condensations demonstrate the significant impact of substituent position and electronic nature on reaction rates. taylorfrancis.com

Table 1. Illustrative Relative Initial Reaction Rates in the Claisen-Schmidt Condensation of 2'-hydroxyacetophenone (B8834) with Various Substituted Benzaldehydes (Data adapted for illustrative purposes from studies on chlorobenzaldehydes taylorfrancis.com).
Benzaldehyde DerivativeSubstituent PositionElectronic EffectRelative Initial Rate (kmol/g-cat/s)
4-ChlorobenzaldehydeparaElectron-withdrawing160
3-ChlorobenzaldehydemetaElectron-withdrawing191
2-ChlorobenzaldehydeorthoElectron-withdrawing/Steric Effect268
This compound (Predicted)ortho, paraElectron-donatingSlower than unsubstituted benzaldehyde

Reductive etherification provides a direct route to synthesize ethers from aldehydes and alcohols. This transformation involves the coupling of an alcohol with an aldehyde in the presence of a reducing agent and often a catalyst. nih.gov The generally accepted mechanism proceeds through two key stages. First, the alcohol adds to the aldehyde's carbonyl group, typically under acid catalysis, to form a hemiacetal intermediate. nih.govresearchgate.net This hemiacetal can then be reduced in situ to the corresponding ether. The reduction of the C-O bond of the hemiacetal is the critical step, and various catalytic systems have been developed to facilitate this process. nih.gov

Theoretical studies using density functional theory (DFT) have elucidated the reaction pathways, confirming the role of catalysts in stabilizing intermediates and transition states. nih.govacs.org A wide array of catalysts, including Lewis acids (e.g., Yb(OTf)₃, FeCl₃, BiCl₃) and transition metal complexes, are effective. nih.govthieme-connect.com The choice of reducing agent is also crucial, with common examples including hydrosilanes (e.g., triethylsilane) and molecular hydrogen (H₂). nih.govorganic-chemistry.org Environmentally benign protocols have been developed using water as a solvent and H₂ as the reductant, catalyzed by well-defined ruthenium complexes. nih.gov

Table 2. Selected Catalytic Systems for the Reductive Etherification of Aldehydes.
CatalystReducing AgentSolventKey FeaturesReference
Cationic Ru-H ComplexH₂WaterHighly chemoselective; environmentally benign. nih.gov
Iron(III) oxo acetate (B1210297) / TMSClTriethylsilane (Et₃SiH)Ethyl AcetateSimple iron catalyst; mild conditions. thieme-connect.com
Yb(OTf)₃Triethylsilane (Et₃SiH)Not specifiedEfficient Lewis acid catalyst for a wide range of substrates. nih.gov
Zr-Montmorillonite / ZrO(OH)₂Isopropanol (Transfer Hydrogenation)IsopropanolHeterogeneous catalyst for cascade reactions. nih.gov
BiCl₃Triethylsilane (Et₃SiH)Not specifiedEffective for both aromatic and aliphatic carbonyls at room temperature. nih.gov

The analysis of aldehydes by mass spectrometry (MS), particularly in complex biological matrices via techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), is often challenging due to their low ionization efficiency. nih.govacs.org To overcome this, chemical derivatization is employed to enhance sensitivity and selectivity. nih.gov This strategy involves reacting the aldehyde with a derivatizing agent to introduce a readily ionizable tag or a permanent charge onto the analyte molecule. nih.gov

A widely used class of derivatizing agents for carbonyl compounds are Girard's reagents, such as Girard's Reagent T (GT). nih.govroyalsocietypublishing.org GT contains a hydrazide functional group that reacts with the aldehyde of this compound to form a stable hydrazone. nih.gov Crucially, GT also possesses a quaternary ammonium (B1175870) group, which carries a permanent positive charge. This "charge-tagging" dramatically increases the ionization efficiency of the derivative in positive-ion mode MS, leading to a significant enhancement in detection sensitivity. nih.govmdpi.com More advanced reagents have been developed based on the Girard structure, such as 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), which has been shown to further improve signal intensity compared to traditional GT. researchgate.net For on-tissue imaging applications, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) are used to covalently tag aldehydes for comprehensive mapping within tissue sections. nih.govacs.org

Table 3. Comparison of Signal Intensity Enhancement for Aldehyde Derivatization Reagents in ESI-MS. researchgate.net
AnalyteDerivatization ReagentMeasured Signal Intensity Increase (vs. Girard T)
SuccinylacetoneHTMOB3.3 times
17-hydroxyprogesteroneHTMOB7.0 times

The Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgsynarchive.com For this compound, this reaction provides a pathway to synthetically valuable β-nitro alcohols. The mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, generating a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product. wikipedia.orgyoutube.com All steps of the reaction are reversible. wikipedia.org

The products of the Henry reaction are highly versatile intermediates. The nitro group can be reduced to an amine, providing access to β-amino alcohols, or the alcohol can be oxidized to a ketone, yielding α-nitro ketones. wikipedia.org Significant progress has been made in developing asymmetric versions of the Henry reaction, using chiral transition metal complexes as catalysts to control the stereochemistry of the newly formed chiral center(s). acs.orgniscpr.res.in For example, chiral N,N'-dioxide-copper(I) complexes have been shown to catalyze the reaction between aromatic aldehydes and nitroalkanes with high yields and excellent enantioselectivity. acs.org

Table 4. Enantioselective Henry Reaction of Aromatic Aldehydes with Nitromethane Catalyzed by a Chiral Ligand/Cu(OAc)₂ System (Illustrative Data). niscpr.res.in
AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde7694
4-Nitrobenzaldehyde8592
4-Chlorobenzaldehyde7893
2-Chlorobenzaldehyde7291

Aromatic Ring Transformations and Substituent Effects

While the carbonyl group is the most reactive site, the aromatic ring of this compound can also undergo transformations, primarily through C-H activation and functionalization, where regioselectivity is a key challenge.

Direct functionalization of the C-H bonds on the aromatic ring of a benzaldehyde derivative presents a powerful strategy for molecular diversification, avoiding the need for pre-functionalized substrates. yale.edu A significant challenge is controlling the site of functionalization (regioselectivity). For benzaldehydes, this is often achieved by employing a directing group that positions a metal catalyst in proximity to a specific C-H bond. researchgate.net

A sophisticated approach involves the use of transient directing groups. In this strategy, the aldehyde reacts reversibly with an amine (e.g., an amino acid) to form an imine in situ. This imine then acts as a directing group, guiding a palladium(II) or iridium(III) catalyst to activate the C-H bond at the ortho position to the formyl group. researchgate.netacs.org This allows for a variety of transformations, including arylation, halogenation, and amidation, at the C-2 (or C-6) position. After the C-H functionalization step, the imine is readily hydrolyzed back to the aldehyde, releasing the functionalized product. acs.org

Controlling the regioselectivity to target other positions on the ring demonstrates the concept of regiodivergence. While the transient directing group strategy strongly favors ortho-functionalization, other catalytic systems can promote substitution at different positions. For instance, certain dehydrogenative cross-coupling reactions between aromatic aldehydes and H-phosphonates have been shown to exhibit excellent para regioselectivity. rsc.org This ability to selectively functionalize different C-H bonds on the aromatic ring by choosing the appropriate catalytic system is a hallmark of modern synthetic methodology.

Table 5. Regioselective C-H Functionalization Strategies for Benzaldehyde Derivatives.
StrategyCatalyst System (Example)RegioselectivityTransformation (Example)Reference
Transient Directing GroupPd(OAc)₂orthoArylation, Halogenation researchgate.netacs.org
Dehydrogenative Cross-CouplingPd(OAc)₂ / Ag₂CO₃paraPhosphonation rsc.org
Allylic Cross-Coupling (Umpolung)Pd/Cu(Functionalization of formyl group)Allylation of carbonyl carbon beilstein-journals.orgnih.gov

Reactions with Reactive Species (e.g., NO3 Radical Reactions with Aromatic Aldehydes)

The nitrate (B79036) radical (NO₃) is a significant oxidant in the atmosphere, particularly during nighttime. Its reactivity with aromatic aldehydes is a key degradation pathway. Studies on a range of aromatic aldehydes indicate that the primary mechanism of reaction with the NO₃ radical is the abstraction of the aldehydic hydrogen atom. noaa.govcopernicus.org This process is favored over electrophilic addition to the aromatic ring, as evidenced by the fact that benzene (B151609) and toluene (B28343) show negligible reactivity with NO₃ radicals. copernicus.org

The reaction rate is influenced by the substituents on the aromatic ring. Theoretical calculations and experimental data from studies on various benzaldehydes show that electron-donating groups can affect the reaction kinetics. noaa.govresearchgate.net For instance, the rate coefficients for dimethyl-substituted benzaldehydes are significantly higher than that of unsubstituted benzaldehyde. copernicus.orgresearchgate.net This suggests that the ethoxy and methyl groups in this compound would influence its reaction rate with the NO₃ radical, likely increasing it compared to benzaldehyde.

The general reaction proceeds via H-atom abstraction from the -CHO group, leading to the formation of a benzoyl radical. copernicus.org In the presence of nitrogen dioxide (NO₂), this radical can further react to form products like peroxyacyl nitrates. noaa.govcopernicus.org

Rate Coefficients for the Gas-Phase Reaction of NO₃ Radicals with Various Aromatic Aldehydes at 298 ± 2 K. noaa.govcopernicus.orgresearchgate.net
Aromatic AldehydeRate Coefficient (k) in 10⁻¹⁵ cm³ molec⁻¹ s⁻¹
Benzaldehyde (BA)2.6 ± 0.3
ortho-Tolualdehyde (O-TA)8.7 ± 0.8
meta-Tolualdehyde (M-TA)4.9 ± 0.5
para-Tolualdehyde (P-TA)4.9 ± 0.4
2,4-Dimethylbenzaldehyde (2,4-DMBA)15.1 ± 1.3
2,5-Dimethylbenzaldehyde (2,5-DMBA)12.8 ± 1.2
3,5-Dimethylbenzaldehyde (3,5-DMBA)6.2 ± 0.6

Selective Activation of Aromatic Aldehydes Promoted by Dispersion Interactions

Selective chemical transformations often rely on differentiating between similar functional groups. A significant challenge is the selective activation of aromatic aldehydes in the presence of aliphatic aldehydes. dntb.gov.ua Recent research has demonstrated that non-covalent dispersion interactions within a catalyst's defined three-dimensional space can be harnessed for this purpose. dntb.gov.ua

This strategy involves designing a Lewis acid catalyst with a "π-pocket"—a cavity that can recognize and bind aromatic moieties through favorable dispersion forces. dntb.gov.ua Cage-shaped borates have been engineered to create such recognition sites. These catalysts have shown remarkable chemoselectivity for aromatic aldehydes over aliphatic ones in competitive reactions like the hetero-Diels–Alder reaction. dntb.gov.ua

Mechanistic and theoretical studies have confirmed that this selectivity arises from a preorganization step where the aromatic aldehyde binds more strongly within the catalyst's π-pocket due to greater dispersion interactions. This preferential binding leads to the selective activation of the aromatic substrate over its aliphatic counterpart. dntb.gov.ua This principle would be directly applicable to this compound, allowing for its selective reaction in a mixture containing aliphatic aldehydes.

Catalytic Transformations Involving the Benzaldehyde Moiety

Lewis Acid Catalysis in Aromatic Aldehyde Transformations

Lewis acid catalysis is a cornerstone of organic synthesis, frequently employed to activate carbonyl compounds, including aromatic aldehydes. wikipedia.org A Lewis acid interacts with a lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. purdue.eduncert.nic.in This activation is crucial for a wide range of transformations, such as aldol reactions, Friedel-Crafts reactions, and ene reactions. wikipedia.org

The binding of the Lewis acid to the carbonyl group can significantly accelerate reaction rates by lowering the activation barrier. acs.org For instance, in carbonyl-ene reactions, the presence of a Lewis acid can decrease the activation barrier by up to 25 kcal/mol. acs.org This acceleration is primarily attributed to a reduction in the Pauli repulsion between the interacting molecular orbitals of the reactants. acs.org

Furthermore, in reactions involving chiral aldehydes or nucleophiles, Lewis acids can play a critical role in controlling stereoselectivity. wikipedia.org By creating a rigid, chelated intermediate, the Lewis acid can direct the incoming nucleophile to attack from a specific face, leading to a preferred stereoisomer. wikipedia.org A variety of Lewis acids, from simple metal halides like TiCl₄ and AlCl₃ to more complex organometallic compounds, are used to catalyze reactions involving aromatic aldehydes. wikipedia.orgpurdue.edu

Carboxylate Catalysis in Aldol-Type Reactions of Aldehydes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. wikipedia.org While traditionally catalyzed by strong acids or bases, milder catalytic systems have been developed. Carboxylate salts, such as tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), have emerged as effective catalysts for aldol-type reactions involving aldehydes and diazoacetates. acs.orgorganic-chemistry.org

This catalytic system often employs a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). acs.orgresearchgate.net The proposed mechanism suggests that the carboxylate catalyst reacts with the silylating agent to generate a more active base in situ. This base then deprotonates the nucleophilic partner (e.g., ethyl diazoacetate), generating an enolate that subsequently attacks the aldehyde. acs.orgorganic-chemistry.org The reaction proceeds rapidly at room temperature and affords O-silylated aldol products in high yields, often without the need for chromatographic purification. organic-chemistry.orgresearchgate.net

This method is applicable to a wide range of aromatic, aliphatic, and heterocyclic aldehydes. organic-chemistry.org The mild conditions are a key advantage, as they can preserve the enantiomeric purity of sensitive chiral aldehydes, leading to products with high diastereomeric and enantiomeric ratios. researchgate.net

Palladium-Catalyzed Reactions with Aromatic Aldehydes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While aromatic aldehydes themselves are not typical substrates for direct cross-coupling, they can be derivatized to participate in such reactions. A common strategy involves the use of a directing group that temporarily masks the aldehyde functionality, enabling site-selective C–H functionalization on the aromatic ring. nih.gov

For example, a directing group can be installed by condensation with the aldehyde. This group then coordinates to the palladium catalyst, directing it to activate a specific C–H bond (e.g., at the meta-position). nih.gov After the cross-coupling reaction (such as arylation or amination) is complete, the directing group can be easily removed, regenerating the aldehyde functionality. nih.gov This transient directing group strategy overcomes the challenge of the aldehyde group's potential interference with the catalytic cycle. researchgate.net

The general mechanism for these cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. libretexts.org Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are crucial for the efficiency and selectivity of these transformations. libretexts.orgresearchgate.net

Application of Nano-Catalysts in Aldehyde Reactions

Nanocatalysts offer unique advantages in chemical synthesis due to their high surface-area-to-volume ratio and distinct electronic properties, which often lead to enhanced catalytic activity and selectivity. nih.govresearchgate.net Various types of nanocatalysts have been successfully applied in reactions involving aldehydes.

Metal oxide nanoparticles, such as CuO and Fe₂O₃, have demonstrated high efficiency in aldehyde transformations. For instance, bio-derived CuO nanoparticles can catalyze the smooth oxidation of various aldehydes to their corresponding carboxylic acids with high yields, using hydrogen peroxide as a green oxidant. researchgate.net Magnetic iron oxide nanoparticles serve as easily recoverable Lewis acid catalysts for multi-component reactions involving aromatic aldehydes to synthesize complex heterocyclic compounds like dihydropyrimidinones. rsc.org

Palladium nanoparticles supported on materials like graphene oxide are effective for the transfer hydrogenation of aldehydes to their corresponding primary alcohols. acs.org These heterogeneous catalysts are robust, reusable, and show negligible metal leaching, making them attractive for sustainable chemical processes. acs.org The application of nanocatalysts provides environmentally benign and efficient alternatives to traditional catalytic systems for a wide range of aldehyde reactions. researchgate.net

Examples of Nano-Catalysts in Aldehyde Reactions
Nano-CatalystReaction TypeSubstrateProductReference
CuO NanoparticlesOxidationAromatic/Aliphatic AldehydesCarboxylic Acids researchgate.net
Fe₂O₃ NanoparticlesMulti-component Reaction (e.g., Hantzsch synthesis)Aromatic/Aliphatic Aldehydes1,4-Dihydropyridines rsc.org
Pd Nanoparticles on Graphene OxideTransfer HydrogenationAromatic/Aliphatic AldehydesPrimary Alcohols acs.org

Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations

Vibrational Spectroscopy (FTIR, Raman) for Characterizing Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the intermolecular forces at play in 4-Ethoxy-2-methylbenzaldehyde, particularly in the liquid phase. Studies have focused on the presence and nature of weak C-H···O hydrogen bonds. scispace.com

The analysis of the carbonyl (C=O) stretching region in the vibrational spectra is particularly revealing. In liquid 4-ethoxybenzaldehyde, the ν(C=O) band is observed to split into two components, which is indicative of an equilibrium between monomeric and dimeric species. scispace.com The formation of dimers is attributed to C-H···O hydrogen bonds involving the aldehydic C-H group and the carbonyl oxygen of a neighboring molecule. The temperature and solvent dependence of the intensities of these two bands provide strong evidence for this intermolecular interaction. scispace.com

A comparative analysis with 4-methoxybenzaldehyde reveals a smaller split between the free and bonded ν(C=O) bands for the 4-ethoxy derivative (10 cm⁻¹ vs. 14 cm⁻¹), suggesting slightly weaker intermolecular interactions in this compound. scispace.com This is consistent with the lower electron-donating character of the ethoxy group compared to the methoxy group, which in turn affects the electron density around the carbonyl oxygen atom involved in the hydrogen bond. scispace.com

In the solid state, the vibrational dynamics of 4-ethoxybenzaldehyde have been assessed using Inelastic Neutron Scattering (INS) spectroscopy, complemented by periodic Density Functional Theory (DFT) calculations. nih.gov This combination allows for a confident assignment of vibrational modes, including low-wavenumber torsional vibrations and molecular librational modes that are often difficult to observe with conventional optical spectroscopy. nih.gov The excellent agreement between the experimental and calculated spectra helps in understanding the crystal packing and the nature of intermolecular contributions to the potential energy barriers for methyl group rotation. nih.gov

Table 1: Key Vibrational Frequencies for 4-Ethoxybenzaldehyde and Analogues

Vibrational Mode4-Ethoxybenzaldehyde (cm⁻¹)4-Methoxybenzaldehyde (cm⁻¹)Significance
ν(C=O) band split1014Indicates the energy difference between free and hydrogen-bonded carbonyl groups. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence for the presence and strength of intermolecular C-H···O hydrogen bonds in liquid this compound. Both ¹³C and ¹⁷O NMR spectroscopies are sensitive to changes in the electronic environment of the nuclei upon hydrogen bond formation. scispace.com

A key observation is the shielding effect on the carbonyl oxygen atom as the concentration of this compound increases in a solvent. scispace.com For the 4-ethoxy derivative, a 12 ppm shielding effect is observed for the carbonyl oxygen. scispace.com This shift to a lower magnetic field at higher dilutions is a strong indicator that the carbonyl group is engaged in intermolecular hydrogen bonding. scispace.com The magnitude of this shielding effect is slightly less than that observed for 4-methoxybenzaldehyde (15 ppm), which corroborates the findings from vibrational spectroscopy that the C-H···O interactions are somewhat weaker in the ethoxy compound. scispace.com

Furthermore, changes in the ¹J(C,H) coupling constants and shifts in the vibrational frequencies of the C-H modes involved in the hydrogen bonding provide additional support for these interactions. scispace.com These experimental observations are consistent with the theoretical predictions for non-standard, blue-shifting hydrogen bonds, where the C-H bond length is predicted to decrease upon bond formation. scispace.com

Table 2: ¹⁷O NMR Chemical Shift Data

Compound¹⁷O NMR Shielding Effect upon Concentration Increase (ppm)Interpretation
4-Ethoxybenzaldehyde12Evidence of the carbonyl group's involvement in C-H···O hydrogen bonds. scispace.com
4-Methoxybenzaldehyde15Suggests a comparatively stronger hydrogen bonding interaction. scispace.com

Mass Spectrometry Techniques for Derivative Analysis and Fragmentation Studies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule and its various fragments.

The molecular ion peak [M]⁺ for this compound (C₉H₁₀O₂) is observed at an m/z corresponding to its molecular weight of approximately 150.17 g/mol . The fragmentation pattern is characteristic of an alkoxy-substituted benzaldehyde (B42025). Common fragmentation pathways for such compounds involve the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), or parts of the ethoxy group.

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of a hydrogen radical (H•): This would lead to a fragment ion [M-1]⁺ at m/z 149, which is often a prominent peak in the spectra of aldehydes.

Loss of the ethyl group (•CH₂CH₃): Cleavage of the ether bond can result in the loss of an ethyl radical, forming a resonance-stabilized phenoxy cation at m/z 121.

Loss of the formyl radical (•CHO): This would generate a fragment ion at m/z 121.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: This would result in a fragment ion corresponding to p-hydroxy-2-methylbenzaldehyde at m/z 122.

Subsequent loss of carbon monoxide (CO): Following the initial fragmentation, further loss of CO from the benzoyl-type fragments is a common pathway.

The relative intensities of these fragment ions in the mass spectrum provide valuable information for the structural confirmation of this compound and its derivatives. researchgate.netresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentProposed Loss
150[C₉H₁₀O₂]⁺Molecular Ion
149[C₉H₉O₂]⁺H•
121[C₇H₅O₂]⁺•C₂H₅
121[C₈H₉O]⁺•CHO

Integration of Spectroscopic Data with Computational Models for Enhanced Understanding

The integration of experimental spectroscopic data with computational models provides a more profound understanding of the structural and dynamic properties of this compound. scispace.comnih.gov Density Functional Theory (DFT) calculations are particularly valuable in this regard.

For instance, in the study of intermolecular interactions, ab initio calculations at the B3LYP/6-31G* level have been employed to model the possible dimeric structures of 4-ethoxybenzaldehyde. scispace.com These calculations can predict the geometries and dimerization energies of various conformers, revealing that several dimeric species with nearly identical energies are likely to coexist in the liquid phase. scispace.com The calculated dimerization energy, after corrections for basis set superposition error (BSSE) and zero-point vibrational energy (ZPVE), falls within the range of -5.1 to -6.5 kJ mol⁻¹, which is in good agreement with the experimental enthalpy value of -5.7 ± 0.5 kJ mol⁻¹ obtained from spectroscopic measurements. scispace.com

In the solid state, periodic DFT calculations are essential for interpreting the complex data from Inelastic Neutron Scattering (INS) spectroscopy. nih.gov By calculating the vibrational frequencies and modes for a proposed crystal structure, a direct comparison with the experimental INS spectrum can be made. nih.gov The excellent agreement between the calculated and experimental spectra allows for a confident and detailed assignment of the observed vibrational bands, including those related to the torsion of the methyl and ethoxy groups. nih.gov This synergistic approach is crucial for developing a comprehensive picture of the molecule's dynamics in the crystalline state. nih.gov

Table 4: Comparison of Experimental and Calculated Dimerization Energy for 4-Ethoxybenzaldehyde

MethodDimerization Energy (kJ mol⁻¹)
Experimental (from spectroscopy)-5.7 ± 0.5
Ab initio calculations (B3LYP/6-31G*, with corrections)-5.1 to -6.5

Source: scispace.com

Computational and Theoretical Chemistry Investigations of 4 Ethoxy 2 Methylbenzaldehyde

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has emerged as a robust tool for elucidating the intricate details of chemical reactions involving substituted benzaldehydes. While specific DFT studies on the reaction mechanisms of 4-Ethoxy-2-methylbenzaldehyde are not extensively documented, a wealth of information can be inferred from studies on analogous benzaldehyde (B42025) derivatives. These studies provide a framework for understanding the potential reaction pathways, such as nucleophilic addition, condensation, and oxidation, that this compound is likely to undergo.

DFT calculations can map out the energetic profiles of reaction pathways, identifying transition states and intermediates. For instance, in reactions like the formation of Schiff bases or hemiaminals from benzaldehydes, DFT has been employed to determine the activation energies and reaction thermodynamics. researchgate.netresearchgate.netlibretexts.org The electronic effects of the ethoxy and methyl substituents on the benzaldehyde ring significantly influence its reactivity. The electron-donating nature of the ethoxy group at the para position increases the electron density on the aromatic ring and the carbonyl oxygen, while the methyl group at the ortho position provides steric hindrance and a slight electron-donating effect. These factors collectively impact the electrophilicity of the carbonyl carbon and, consequently, the kinetics and thermodynamics of its reactions.

In a DFT study on the reaction between benzaldehyde and 4-amino-4H-1,2,4-triazole, three transition states were identified, corresponding to hydrogen transfer and nucleophilic attack, internal rearrangement, and elimination of a water molecule to form the final Schiff base. researchgate.net The influence of various substituents on the energetic properties of this reaction was also investigated, revealing that both electron-donating and electron-withdrawing groups can affect the reaction favorability. researchgate.net Similarly, DFT has been used to investigate the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions between ketenes and electron-deficient benzaldehydes, demonstrating that the cycloaddition step is both rate- and stereoselectivity-determining. nih.gov

Table 1: Representative DFT-Calculated Parameters for Reactions Involving Substituted Benzaldehydes.
Reaction TypeParameterTypical Calculated Value (kcal/mol)Influence of Substituents
Nucleophilic AdditionActivation Energy (Ea)10 - 25Electron-withdrawing groups generally lower Ea.
Schiff Base FormationReaction Energy (ΔErxn)-5 to -15Substituent effects vary depending on the specific reactants.
[2+2] CycloadditionActivation Free Energy (ΔG‡)20 - 30Both electronic and steric factors of substituents are crucial.

Ab Initio Calculations of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonding)

Ab initio calculations are fundamental in characterizing the non-covalent interactions that govern the supramolecular chemistry of molecules like this compound. A particularly important interaction in alkoxy benzaldehydes is the C-H...O hydrogen bond. While direct studies on this compound are not available, research on the closely related 2-methoxy-benzaldehyde provides significant insights.

In the crystal structure of 2-methoxy-benzaldehyde, ab initio calculations at the B3LYP/6-31G* level have been used to evaluate the structure of possible C-H...O interactions. rsc.org These calculations, combined with experimental data, confirmed the presence of dimers linked by hydrogen bonds between the carbonyl oxygen and a C-H group of an adjacent molecule. rsc.org Such interactions are expected to be present in the solid and liquid phases of this compound as well, influencing its physical properties such as melting point and boiling point.

The strength of these C-H...O hydrogen bonds can be estimated using ab initio methods like conformational analysis and the quantum theory of atoms in molecules (QTAIM). libretexts.org These calculations can quantify the energy of these weak interactions, which are typically in the range of a few kcal/mol. libretexts.org The presence of the ethoxy group in this compound, with its additional C-H bonds, may lead to a more complex network of intermolecular interactions compared to its methoxy analogue.

Table 2: Calculated Properties of C-H...O Hydrogen Bonds in Alkoxy Benzaldehyde Dimers (Analogous Systems).
ParameterCalculated ValueMethod
Interaction Energy~ -1 to -5 kcal/molAb initio (e.g., MP2, CCSD(T))
H...O Distance~ 2.2 - 2.6 ÅGeometry Optimization (e.g., B3LYP/6-31G)
C-H...O Angle~ 140° - 170°Geometry Optimization (e.g., B3LYP/6-31G)

Potential Energy Surface (PES) Analysis and Transition State Characterization

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric arrangement. mit.edu For a chemical reaction, the PES provides a complete map of all possible pathways from reactants to products, including the identification of energy minima (stable molecules and intermediates) and saddle points (transition states). libretexts.org

Computational methods can be used to locate and characterize these transition states, providing information about their geometry, energy, and vibrational frequencies. utah.edu One of the vibrational modes of a transition state will have an imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For this compound, a PES analysis could be instrumental in understanding the regioselectivity and stereoselectivity of its reactions, particularly in complex multi-step syntheses.

Table 3: Key Features on a Potential Energy Surface and Their Chemical Significance.
FeatureMathematical DefinitionChemical Interpretation
MinimumZero gradient, all positive second derivatives (curvatures). uga.eduStable species (reactant, product, intermediate).
Transition StateZero gradient, one negative second derivative (curvature). mit.eduHighest energy point along the minimum energy pathway between reactant and product.
Reaction PathThe path of steepest descent from a transition state to minima.The most probable trajectory for a chemical reaction.

Molecular Recognition and Catalyst Design Through Computational Modeling

Computational modeling plays a pivotal role in understanding molecular recognition and in the rational design of catalysts. For reactions involving this compound, computational methods can be used to model its interaction with potential catalysts or receptor sites. This is particularly relevant in areas like asymmetric catalysis, where the precise fit between the substrate and the catalyst is crucial for achieving high enantioselectivity.

Computational approaches can help in the design of catalysts for known reactions and even predict new catalytic reactions. acs.org For example, quantitative structure-selectivity relationships for catalysts can be developed based on computational models of the transition state or the ground state of the catalyst-substrate complex. acs.org In the context of this compound, computational modeling could be used to design catalysts for its selective hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

The process of catalyst design often involves screening a library of potential catalyst structures and evaluating their performance based on calculated parameters such as binding energies and activation barriers. The insights gained from these computational studies can guide experimental efforts, saving significant time and resources. mit.edu The specific steric and electronic properties of this compound, imparted by its substituents, would be a key consideration in any computational catalyst design effort.

Table 4: Computational Approaches in Catalyst Design for Benzaldehyde Reactions.
Computational MethodApplicationKey Insights
Molecular DockingPredicting the binding mode of the substrate to the catalyst.Identification of key interactions (e.g., hydrogen bonds, steric clashes).
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the reaction in the active site of a large catalyst (e.g., an enzyme).Accurate calculation of activation energies and reaction pathways.
DFTCalculating electronic properties of catalysts and transition states.Understanding the role of the catalyst in lowering the activation energy.

Theoretical Studies on Aldehydic Bond Energies

The bond dissociation energy (BDE) of the aldehydic C-H bond is a critical parameter that influences the reactivity of aldehydes in radical reactions and oxidation processes. Theoretical calculations can provide accurate estimates of these bond energies. The multiplicity of the aldehydic C-H bond in aldehydes is less than one, approximately 0.861, which contributes to its lower bond energy compared to a typical C-H bond in alkanes. uga.edu

The energy of the C-H bond in the aldehyde group is approximately 87 kcal/mol (364 kJ/mol). uga.edu The electronegativity of the carbonyl oxygen pulls electron density away from the aldehydic C-H bond, weakening it and lowering its vibrational stretching frequency. This effect is readily observed in the infrared spectrum of aldehydes.

For this compound, the electronic effects of the ethoxy and methyl substituents would be expected to modulate the aldehydic C-H bond energy. The electron-donating ethoxy group might slightly increase the electron density in the ring and on the carbonyl group, which could have a minor effect on the C-H bond strength. Computational studies, such as those employing high-level ab initio methods, can precisely quantify these substituent effects on the bond dissociation energy.

Table 5: Comparison of Typical C-H Bond Dissociation Energies (BDEs).
Bond TypeMoleculeBDE (kcal/mol)
Primary Alkane C-HEthane~ 98
Aldehydic C-HAcetaldehyde~ 87-89
Aldehydic C-HBenzaldehyde~ 87

Advanced Applications of 4 Ethoxy 2 Methylbenzaldehyde in Chemical Science

Role as Building Blocks in Complex Organic Synthesis

4-Ethoxy-2-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a fundamental building block in the architecture of more complex organic molecules. Its structural features—a reactive aldehyde group, a stable benzene (B151609) ring, and specific ortho-methyl and para-ethoxy substituents—provide a unique combination of reactivity and steric/electronic influence that chemists can exploit for intricate synthetic pathways.

The aldehyde functional group is the primary site of reactivity, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions to form alkenes, Grignard and organolithium additions to create secondary alcohols, and reductive aminations to produce substituted amines. The 2-methyl group provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent aldehyde. Meanwhile, the 4-ethoxy group is an electron-donating substituent that activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions, should further functionalization of the ring be desired. This predictable influence makes it a valuable component in multi-step total synthesis projects where precise control over molecular architecture is paramount. Its utility is particularly evident in the construction of heterocyclic systems, as detailed in subsequent sections.

Precursors for Specialized Chemical Entities

The unique substitution pattern of this compound makes it an attractive precursor for molecules with specialized functions in medicine and diagnostics.

Synthesis of Radiotracers (e.g., ¹¹C and ¹⁸F labeled aldehydes/ethers)

In the field of molecular imaging, Positron Emission Tomography (PET) is a powerful diagnostic tool that relies on the detection of radiopharmaceuticals. nih.govnih.gov Short-lived positron-emitting isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are commonly incorporated into biologically active molecules. nih.govresearchgate.net this compound and its derivatives are valuable precursors for creating such PET radiotracers.

There are several established strategies where this compound could be utilized:

¹⁸F-Labeling: The most common approach for introducing Fluorine-18 into aromatic ethers is through nucleophilic substitution. The synthesis would typically start with the corresponding phenol, 4-hydroxy-2-methylbenzaldehyde. This precursor can be reacted with a ¹⁸F-labeled alkylating agent, such as [¹⁸F]fluoroethyl tosylate, under basic conditions to yield the desired [¹⁸F]fluoroethoxy-2-methylbenzaldehyde. This method allows for the late-stage introduction of the radioisotope, which is crucial given its short half-life.

¹¹C-Labeling: Carbon-11 is often introduced as a [¹¹C]methyl group. A common strategy involves the O-methylation of a phenol precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net Therefore, 4-hydroxy-2-methylbenzaldehyde could be used as a precursor to synthesize a ¹¹C-labeled version of a related methoxy analogue, providing a different tracer for PET studies.

These radiolabeling methods are fundamental in developing new imaging agents for oncology, neuroscience, and cardiology. nih.govresearchgate.net

Labeling StrategyIsotopeTypical PrecursorCommon Reagent
O-Fluoroalkylation¹⁸F4-Hydroxy-2-methylbenzaldehyde[¹⁸F]Fluoroethyl tosylate
O-Methylation¹¹C4-Hydroxy-2-methylbenzaldehyde[¹¹C]Methyl iodide

Intermediates in Drug Design and Pharmaceutical Synthesis

Chemical intermediates are the foundational molecules from which Active Pharmaceutical Ingredients (APIs) are synthesized. mallakchemicals.commlunias.com The structural motif of a substituted benzaldehyde (B42025) is present in a wide range of pharmaceuticals. This compound serves as a valuable intermediate, providing a pre-functionalized aromatic ring that can be incorporated into a larger drug scaffold. mlunias.comresearchgate.net

Its role is significant in fragment-based drug discovery, where small, simple molecules ("fragments") are screened for binding to a biological target. Fragments that bind can then be elaborated or combined to produce a more potent lead compound. The specific substitution pattern of this compound offers a distinct chemical scaffold with defined hydrogen bonding (via the aldehyde oxygen) and hydrophobic interaction (via the ethoxy and methyl groups) capabilities. This makes it and its derivatives useful starting points for medicinal chemistry campaigns aimed at developing new therapeutics for a variety of diseases, including cancer and infectious diseases. mlunias.comijmcmed.org

Components in Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Azetidinones)

The aldehyde functionality is a key reactive handle for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals.

Benzimidazoles: Benzimidazoles are a class of bicyclic heterocyclic compounds with a wide range of pharmacological activities. nih.gov A primary and efficient method for their synthesis is the condensation of an aromatic aldehyde with an o-phenylenediamine. organic-chemistry.orgrsc.orgacs.org In this reaction, this compound would react with an o-phenylenediamine, often under acidic or oxidative conditions, to first form a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield a 2-(4-ethoxy-2-methylphenyl)-1H-benzimidazole. This straightforward reaction allows for the incorporation of the 4-ethoxy-2-methylphenyl moiety into the benzimidazole core. nih.govnih.gov

Azetidinones: Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibiotic chemistry. nih.govnih.gov The most general method for their synthesis is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition between a ketene and an imine. mdpi.comorganic-chemistry.orgwikipedia.org this compound is a direct precursor to the required imine (Schiff base). It can be condensed with a primary amine (R-NH₂) to form the corresponding N-substituted imine. This imine can then be reacted with a ketene (generated in situ from an acyl chloride and a tertiary amine) to produce a highly substituted β-lactam ring. ingentaconnect.comrsc.org The substituents from the aldehyde and the amine (the 4-ethoxy-2-methylphenyl group in this case) become integral parts of the final β-lactam structure, influencing its chemical properties and biological activity. nih.govresearchgate.net

HeterocycleGeneral ReactionRole of this compound
BenzimidazoleCondensationAldehyde source for reaction with o-phenylenediamine
Azetidinone (β-Lactam)Staudinger CycloadditionPrecursor for the imine component

Catalytic Applications and Ligand Design

The field of catalysis often relies on organic molecules, known as ligands, to coordinate with a central metal atom, thereby modifying the metal's reactivity and selectivity. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are particularly important due to their synthetic accessibility and versatile coordination behavior. science.gov

This compound can be readily converted into a variety of Schiff base ligands. For example, reaction with amino-phenols or diamines can produce multidentate ligands capable of binding to transition metals like copper, cobalt, or platinum. researchgate.netchemsociety.org.ngresearchgate.net The imine nitrogen and potentially the oxygen atom of the ethoxy group can act as donor sites, forming stable chelate rings with the metal center.

These resulting metal-ligand complexes have potential applications in:

Homogeneous Catalysis: Acting as catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the 4-ethoxy and 2-methyl groups can tune the catalytic activity of the metal center.

Biomimetic Chemistry: Mimicking the active sites of metalloenzymes.

Material Science: Serving as building blocks for metal-organic frameworks (MOFs) or coordination polymers.

Material Science and Functional Molecules Development

The structural characteristics of this compound make it a useful component in the design of functional organic materials. The rigid, aromatic core combined with the reactive aldehyde group allows for its incorporation into larger, well-defined molecular architectures.

Potential applications in material science include:

Liquid Crystals: Schiff bases derived from substituted benzaldehydes are known to exhibit liquid crystalline properties (mesomorphism). researchgate.net By reacting this compound with long-chain anilines, it is possible to synthesize calamitic (rod-shaped) molecules that may form liquid crystal phases, such as smectic or nematic phases, which are essential for display technologies.

Polymers and Oligomers: The aldehyde can undergo condensation polymerization with other monomers, such as phenols (to form phenoplast-type resins) or amines, to create novel polymers with specific thermal or optical properties.

Fluorescent Probes and Dyes: The benzaldehyde core can be part of a larger conjugated π-system. By extending the conjugation through reactions at the aldehyde group (e.g., Knoevenagel condensation), it is possible to create molecules that absorb and emit light at specific wavelengths, leading to applications as dyes, pigments, or fluorescent sensors.

Environmental and Atmospheric Chemistry Implications of Aromatic Aldehydes

The environmental and atmospheric chemistry of aromatic aldehydes, including this compound, is primarily dictated by their reactions with atmospheric oxidants and their potential for photolysis. While specific data for this compound is limited, its behavior can be inferred from the well-studied atmospheric chemistry of other aromatic aldehydes, such as benzaldehyde.

Aromatic aldehydes are introduced into the atmosphere from both natural and anthropogenic sources. Their subsequent chemical transformations in the troposphere play a significant role in air quality and the formation of secondary pollutants. The primary daytime removal pathways for aromatic aldehydes are reaction with the hydroxyl radical (OH) and photolysis. copernicus.org During the nighttime, reaction with the nitrate (B79036) radical (NO3) can also be a significant loss process, particularly in polluted environments.

The oxidation of aromatic aldehydes contributes to the formation of ozone and secondary organic aerosols (SOAs), which have implications for human health and climate. copernicus.org The inclusion of aromatics in atmospheric models has been shown to increase ozone and OH levels in high-NOx regions. copernicus.org

Atmospheric Degradation Pathways

The atmospheric lifetime and environmental impact of this compound are determined by the rates of its primary degradation pathways:

Reaction with OH Radicals: This is the dominant daytime removal mechanism for most aromatic aldehydes. The hydroxyl radical abstracts the aldehydic hydrogen atom, initiating a series of reactions that lead to the formation of various oxidation products. The rate of this reaction is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy and methyl groups in this compound, are expected to influence the reaction rate compared to unsubstituted benzaldehyde.

Photolysis: Aromatic aldehydes can absorb solar radiation in the troposphere, leading to their photodissociation. nih.govbeilstein-journals.org The efficiency of this process depends on the molecule's absorption cross-section and the quantum yield of the dissociation reaction. Substituents on the aromatic ring can affect both of these factors. tandfonline.comtandfonline.com Photolysis can lead to the formation of radical species that further participate in atmospheric chemistry. nih.govbeilstein-journals.org

Reaction with NO3 Radicals: During the nighttime, in the absence of sunlight, the nitrate radical (NO3) becomes a significant atmospheric oxidant. The reaction of NO3 with aromatic aldehydes proceeds via abstraction of the aldehydic hydrogen, similar to the reaction with OH radicals. This pathway is particularly important in urban and polluted areas where concentrations of nitrogen oxides (NOx) are elevated.

The table below summarizes the key atmospheric reactions of aromatic aldehydes, using benzaldehyde as a representative compound due to the availability of experimental data.

ReactantReactionSignificance
OH RadicalAromatic Aldehyde + OH → Aromatic Acyl Radical + H2ODominant daytime loss process.
Sunlight (hv)Aromatic Aldehyde + hv → Phenyl Radical + CO + HContributes to daytime removal.
NO3 RadicalAromatic Aldehyde + NO3 → Aromatic Acyl Radical + HNO3Important nighttime loss process in polluted areas.

Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. nih.govecetoc.org For aromatic aldehydes in the atmosphere, their persistence is primarily governed by the rates of reaction with OH radicals, NO3 radicals, and photolysis. The atmospheric lifetime (τ) of an aromatic aldehyde with respect to a specific oxidant can be estimated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the reaction rate constant and [Oxidant] is the atmospheric concentration of the oxidant.

Based on the reactivity of similar aromatic aldehydes, this compound is expected to have a relatively short atmospheric lifetime, on the order of hours to days. This indicates that it is unlikely to persist in the atmosphere for long periods or undergo long-range transport. However, its degradation products can contribute to the formation of more persistent secondary pollutants.

The following table provides estimated atmospheric lifetimes for benzaldehyde, which serves as a proxy for this compound, with respect to its major atmospheric loss processes.

Loss ProcessTypical Oxidant Concentration (molecules cm-3)Estimated Lifetime
Reaction with OH2 x 106~1.5 days
Reaction with NO35 x 108~2.5 hours
PhotolysisVaries with sunlight intensityCan be a significant loss process during the day.

It is important to note that these are estimates and the actual environmental persistence of this compound will depend on a variety of factors, including meteorological conditions and the concentrations of atmospheric oxidants in a particular location.

Conclusion and Future Research Directions

Summary of Current Understanding

4-Ethoxy-2-methylbenzaldehyde is a substituted aromatic aldehyde for which a synthetic route from 1-ethoxy-3-methylbenzene (B1605732) has been established, and its 1H NMR spectrum has been characterized. chemicalbook.com Despite its potential as a synthetic building block, a comprehensive profile of its physical and chemical properties, as well as its applications, remains largely unexplored in the public domain.

Identification of Knowledge Gaps in this compound Research

Significant gaps in the knowledge base for this compound exist, including:

A lack of detailed experimental data for its physical properties such as melting point, boiling point, and solubility.

Incomplete spectroscopic characterization, with no readily available 13C NMR, IR, or mass spectrometry data.

A scarcity of documented applications in either organic synthesis or materials science.

The absence of detailed mechanistic studies or computational models specifically for this molecule.

Prospective Research Avenues for Advanced Synthetic Methodologies

Future research could focus on optimizing the existing synthesis of this compound and exploring alternative, more efficient synthetic routes. A systematic investigation of various formylation reactions (Vilsmeier-Haack, Rieche, etc.) on 1-ethoxy-3-methylbenzene could provide valuable data on yields and regioselectivity. The development of catalytic and greener synthetic methods would also be a valuable contribution.

Future Directions in Mechanistic Elucidation and Computational Modeling

Detailed mechanistic studies, potentially employing kinetic analysis and isotopic labeling, could provide a deeper understanding of the formylation of 1-ethoxy-3-methylbenzene. Computational modeling, such as Density Functional Theory (DFT) calculations, could be used to predict spectroscopic properties, investigate the reaction mechanism, and rationalize the observed regioselectivity. researchgate.net

Broader Impact on Organic and Materials Chemistry

A thorough investigation into the reactivity and properties of this compound could unlock its potential as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the ethoxy, methyl, and formyl groups offers multiple points for further chemical modification, paving the way for the creation of a diverse range of complex molecules with potentially interesting biological or material properties.

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-2-methylbenzaldehyde, considering steric and electronic effects of substituents?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or formylation of substituted benzene derivatives. For example, this compound can be synthesized via Vilsmeier-Haack formylation of 3-ethyl-1-methoxybenzene, where the ethoxy and methyl groups influence regioselectivity due to steric hindrance and directing effects . Alternative routes include Ullmann coupling for introducing ethoxy groups, followed by oxidation of methyl groups to aldehydes. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products, as noted in studies on analogous methoxybenzaldehydes .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR will show distinct signals for the aldehyde proton (~9.8–10.2 ppm), aromatic protons influenced by substituents (δ 6.5–8.0 ppm), and methyl/ethoxy groups (δ 1.2–3.5 ppm). 13^{13}C NMR confirms the aldehyde carbon (~190–200 ppm) and quaternary carbons .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O from ethoxy group) .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, CH-π interactions), as demonstrated in structurally similar dialdehydes .

Advanced Research Questions

Q. How can condensation reactions with polyamines be designed to synthesize macrocyclic derivatives of this compound?

  • Methodological Answer : Utilize [2 + 2] or [3 + 3] condensation strategies with diethylenetriamine or tetraamines. The ethoxy and methyl groups may sterically hinder cyclization, requiring templating agents (e.g., metal ions) to preorganize reactants. Reaction monitoring via LC-MS and optimization of solvent polarity (e.g., DMF/THF mixtures) are critical, as shown in studies on dialdehydes .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to identify reactive sites. The aldehyde group’s electrophilicity is modulated by the electron-donating ethoxy group, reducing reactivity compared to unsubstituted benzaldehyde. Solvent effects (PCM models) and transition-state analysis further refine predictions .

Q. How can isotopic labeling (e.g., deuterium) track reaction pathways in derivatization studies?

  • Methodological Answer : Introduce deuterium at the methyl or ethoxy positions via Pd-catalyzed H/D exchange or synthetic routes using deuterated reagents (e.g., CD3_3I for methoxy groups). LC-MS or 2^2H NMR monitors isotopic incorporation, as demonstrated in deuterated methoxybenzaldehydes .

Data Contradiction and Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer : Variations may arise from solvent effects (e.g., DMSO vs. CDCl3_3), concentration, or impurities. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian). For example, conflicting 1^1H signals for aromatic protons can be resolved by 2D NMR (COSY, HSQC) to assign coupling patterns .

Safety and Handling

Q. What protocols ensure safe storage and handling of this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Respiratory protection (N95 masks) is required for powder handling .
  • Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.